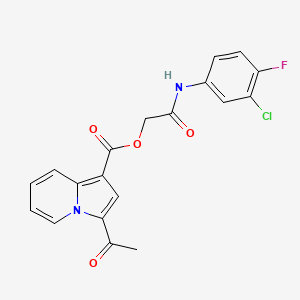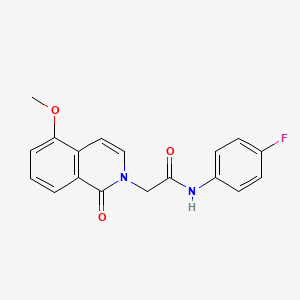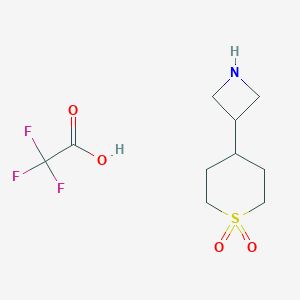
4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid” is a chemical compound with the molecular formula C₁₁H₁₆F₆N₂O₆S . It has a molecular weight of 418.06 .
Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring attached to a thiane ring with a 1,1-dioxide group . The compound also includes two 2,2,2-trifluoroacetic acid groups .Physical and Chemical Properties Analysis
The compound is a solid at room temperature .Applications De Recherche Scientifique
Multicomponent Coupling Reactions
A study by Roy et al. (2015) demonstrated the utility of trifluoroacetic acid (TFA) in promoting a transition-metal-free, three-component coupling reaction involving N-substituted aziridines, arynes, and water. This reaction yielded N-aryl β-amino alcohol derivatives, which are of medicinal importance, in moderate to good yields. Furthermore, employing azetidines in this reaction afforded N-aryl γ-amino alcohol derivatives, showcasing the versatility of this approach in synthesizing a wide range of bioactive compounds (Roy, Baviskar, & Biju, 2015).
Antibacterial Heteroatom-Activated β-Lactam Antibiotics
Another research conducted by Woulfe and Miller (1985) focused on the synthesis and biological activity evaluation of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a new class of heteroatom-activated β-lactam antibiotics. These compounds exhibited significant activity predominantly against Gram-negative bacteria, highlighting their potential as antibacterial agents (Woulfe & Miller, 1985).
Synthesis of Bioactive Fluorene Derivatives
Hussein et al. (2020) reported the synthesis of new thiazolidinone and azetidinone class of bioactive agents based on 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety. These compounds were evaluated for their antimicrobial activity against some multidrug-resistant strains and examined for cytotoxic activity against several human carcinoma cell lines. The study not only provided a novel class of fluorene-based bioactive agents but also highlighted the efficacy of azetidinones as antimicrobial and anticancer agents compared to their thiazolidinone counterparts (Hussein et al., 2020).
Development of Antitubercular Agents
Research by Parikh et al. (2000) on the synthesis of some new 2-azetidinones as potential antitubercular agents highlights the therapeutic potential of β-lactam derivatives. This study underscores the importance of 2-azetidinones in developing new drugs with antitubercular activity, showcasing their significant role in combating tuberculosis (Parikh, Oza, Bhatt, & Parikh, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
4-(azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.C2HF3O2/c10-12(11)3-1-7(2-4-12)8-5-9-6-8;3-2(4,5)1(6)7/h7-9H,1-6H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFVDBHWFWPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
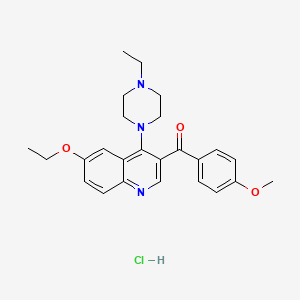
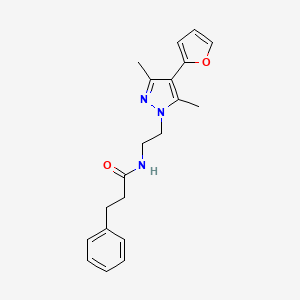
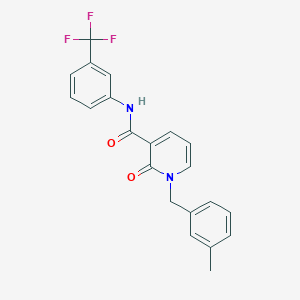
![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2913690.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2913692.png)
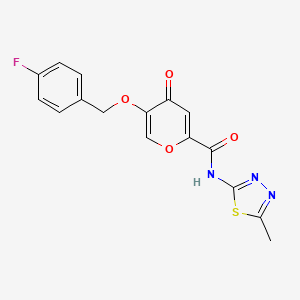
![N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide](/img/structure/B2913694.png)
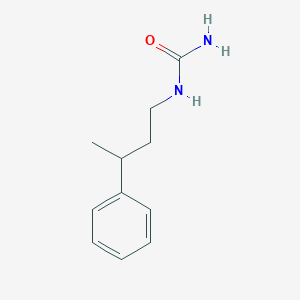
![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)

